BW 245C: A Technical Guide to a Selective DP1 Receptor Agonist for Researchers
BW 245C: A Technical Guide to a Selective DP1 Receptor Agonist for Researchers
Introduction: Unveiling BW 245C, a Potent Tool for Prostaglandin Research
BW 245C, a hydantoin derivative of prostaglandin, stands as a cornerstone pharmacological tool for researchers investigating the intricate signaling pathways of prostaglandin D2 (PGD2).[1][2] Its significance lies in its potent and selective agonism of the D-type prostanoid receptor 1 (DP1), a G-protein coupled receptor (GPCR) pivotal in a myriad of physiological and pathophysiological processes.[1][3][4] This guide provides an in-depth exploration of BW 245C, from its fundamental chemical properties and mechanism of action to its diverse applications in experimental models, offering researchers, scientists, and drug development professionals a comprehensive resource to effectively harness this powerful compound in their studies.
The endogenous ligand for the DP1 receptor, PGD2, is a product of the cyclooxygenase (COX) pathway and a key mediator in inflammation, sleep regulation, and cardiovascular homeostasis.[3][4][5] However, the pleiotropic effects of PGD2, mediated through its interaction with both the DP1 and DP2 (CRTH2) receptors, necessitate the use of selective agonists like BW 245C to dissect the specific roles of DP1 signaling.[6] BW 245C's high affinity and selectivity for the DP1 receptor make it an invaluable instrument for elucidating the downstream consequences of DP1 activation in isolation.[1]
This guide will delve into the molecular intricacies of BW 245C's interaction with the DP1 receptor, explore its downstream signaling cascades, and present a collection of detailed experimental protocols for its application in key in vitro and in vivo assays. By understanding the causality behind experimental choices and adhering to validated methodologies, researchers can confidently employ BW 245C to advance our understanding of DP1-mediated biology and its therapeutic potential in a range of diseases.
Chemical and Physical Properties of BW 245C
A thorough understanding of the physicochemical properties of BW 245C is paramount for its effective use in experimental settings. As a synthetic analog of PGD2, its structure is designed for enhanced stability and receptor selectivity.
| Property | Value | Source |
| Chemical Name | (4S)-(3-[(3R,S)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxo)-4-imidazolidineheptanoic acid | [7] |
| Molecular Formula | C19H32N2O5 | [1] |
| Molecular Weight | 368.5 g/mol | [1] |
| CAS Number | 72814-32-5 | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in DMF (50 mg/ml), DMSO (50 mg/ml), and Ethanol (50 mg/ml) | [1] |
| Purity | Typically ≥98% | [1] |
Synthesis Overview: While a detailed, publicly available step-by-step synthesis protocol for BW 245C is not readily found in the reviewed literature, the synthesis of structurally similar hydantoin prostaglandin analogues has been described. These syntheses often involve multi-step processes starting from commercially available precursors. For instance, the synthesis of a desoxy analogue of BW 245C involved the reduction of an N-benzyl hydantoin derivative. Researchers requiring BW 245C for their studies typically procure it from commercial suppliers who specialize in the synthesis of complex organic molecules.
Mechanism of Action: Selective Activation of the DP1 Receptor and Downstream Signaling
BW 245C exerts its biological effects through high-affinity binding to and activation of the DP1 receptor, a class A rhodopsin-like GPCR.[3][4] The DP1 receptor is coupled to the stimulatory G-protein, Gs.[3][4]
Recent high-resolution cryogenic electron microscopy (cryo-EM) studies have provided unprecedented insight into the molecular basis of BW 245C's interaction with the human DP1 receptor.[3][4] These studies reveal that BW 245C, along with the endogenous agonist PGD2, binds within a pocket formed by the transmembrane helices of the receptor. This binding event induces a conformational change in the receptor, leading to the activation of the associated Gs protein.
Upon activation, the Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream target proteins, leading to the diverse physiological effects of DP1 receptor activation.
Figure 1: Simplified signaling pathway of BW 245C via the DP1 receptor.
Physiological and Pharmacological Effects of DP1 Receptor Activation by BW 245C
The selective activation of the DP1 receptor by BW 245C has been shown to elicit a wide range of physiological responses across various cell types and in vivo models. These effects underscore the diverse roles of DP1 signaling in health and disease.
1. Cardiovascular System:
-
Vasodilation and Hypotension: BW 245C is a potent vasodilator, leading to a dose-dependent reduction in mean arterial pressure.[8] This effect is primarily mediated through the relaxation of arterioles in skeletal muscle.[8]
-
Platelet Aggregation: BW 245C is a potent inhibitor of ADP-induced human platelet aggregation.[1] This anti-aggregatory effect is a hallmark of DP1 receptor activation on platelets.
2. Immune and Inflammatory Responses:
-
Eosinophil Survival: DP1 receptor activation by BW 245C promotes the survival of eosinophils by inhibiting the intrinsic apoptotic cascade.[9] It achieves this by preventing the activation of effector caspases and protecting mitochondrial membranes from depolarization.[9]
-
Anti-inflammatory and Pro-resolving Effects: In models of acute inflammation, BW 245C has demonstrated pro-resolving properties by promoting the clearance of inflammatory macrophages from the site of inflammation.[10]
3. Respiratory System:
-
Inhibition of Lung Fibrosis: In a mouse model of bleomycin-induced lung fibrosis, BW 245C administration significantly reduced both inflammatory cell recruitment and collagen accumulation in the lungs.[7] This suggests a potential therapeutic role for DP1 agonists in fibroproliferative lung diseases.
4. Gastrointestinal System:
-
Intestinal Barrier Function: Pharmacological stimulation of the DP1 receptor with BW 245C has been shown to decrease intestinal permeability by stimulating mucus secretion from goblet cells.[11]
5. Metabolic Effects:
-
Inhibition of Diet-Induced Obesity: In a study using ApoE-/- mice, BW 245C inhibited weight gain induced by a high-fat diet, possibly by controlling appetite.[12] This was associated with beneficial cardiometabolic effects, including reduced aortic wall thickness.[12]
6. Ocular Effects:
-
Intraocular Pressure: Topical application of BW 245C has been shown to reduce intraocular pressure in humans, although its clinical utility may be limited by side effects such as conjunctival hyperemia.[13]
Experimental Protocols: A Practical Guide to Utilizing BW 245C
The following protocols are provided as a guide for researchers. It is crucial to note that optimal experimental conditions may vary depending on the specific cell type, animal model, and laboratory setup. Therefore, optimization of these protocols is highly recommended.
In Vitro Assay: Inhibition of ADP-Induced Platelet Aggregation
This protocol outlines a method to assess the inhibitory effect of BW 245C on platelet aggregation induced by Adenosine Diphosphate (ADP) using light transmission aggregometry.
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
BW 245C stock solution (e.g., 1 mM in DMSO).
-
Adenosine Diphosphate (ADP) solution (e.g., 100 µM in saline).
-
Saline (0.9% NaCl).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the supernatant (PRP).
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10^8 platelets/mL using PPP.
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.
-
-
Aggregation Assay:
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar and allow it to equilibrate for 2-5 minutes at 37°C.
-
Add 5 µL of BW 245C at various final concentrations (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) to the PRP and incubate for 2 minutes.
-
Initiate aggregation by adding 50 µL of ADP solution (final concentration typically 5-10 µM).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The percentage of aggregation is calculated from the change in light transmission.
-
Plot the percentage of inhibition of aggregation against the concentration of BW 245C to determine the IC50 value.
-
Sources
- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pulmonary fibrosis model of mice induced by different administration methods of bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DP1 receptor agonist, BW245C inhibits diet-induced obesity in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2007030721A2 - Processes for the preparation of (3r,4s)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((s)-3-(4-fluorophenyl)-3-hydroxypropyl)-2-azetidinone, an intermediate for the synthesis of ezetimibe - Google Patents [patents.google.com]
- 13. assaygenie.com [assaygenie.com]
